3,3-Dimethylcyclohexaneacetaldehyde
Overview
Description
3,3-Dimethylcyclohexaneacetaldehyde is a chemical compound with the formula C10H18O . Its molecular weight is 154.2493 . The structure of this compound is available as a 2D Mol file or as a computed 3D SD file .
Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript . The 3D structure of this compound has been generated based on data derived from quantum chemical computations .Physical And Chemical Properties Analysis
This compound has a molecular weight of 154.2493 . More research is needed to provide a detailed analysis of its physical and chemical properties.Scientific Research Applications
Organic Compound Synthesis and Applications
Heterocyclic Compound Synthesis : A study by Kiyani (2018) explored the synthesis of tetrahydrobenzo[b]pyrans, significant in pharmaceuticals and natural products, using organocatalysts in a three-component cyclocondensation process. Such methodologies highlight the importance of developing efficient synthetic routes for complex organic molecules, potentially including derivatives of "3,3-Dimethylcyclohexaneacetaldehyde" (Kiyani, 2018).
Flavour Compounds in Foods : Research by Smit, Engels, and Smit (2009) on branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, discussed their significance as flavor compounds in food products. This study underscores the potential of exploring "this compound" in flavor chemistry and food science (Smit, Engels, & Smit, 2009).
Alternative Fuels : The applicability of dimethyl ether (DME) in compression ignition engines, as discussed by Park and Lee (2014), presents an example of how organic compounds can serve as alternative fuels. This research area could be relevant for exploring the energy potential of "this compound" or its derivatives in fuel applications (Park & Lee, 2014).
Polymerization Processes : A study on the polymerization of higher aldehydes by Kubisa et al. (1980) discusses the formation of polymers from aldehydes, which could hint at potential applications of "this compound" in creating new polymeric materials (Kubisa, Neeld, Starr, & Vogl, 1980).
Future Directions
properties
IUPAC Name |
2-(3,3-dimethylcyclohexyl)acetaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-10(2)6-3-4-9(8-10)5-7-11/h7,9H,3-6,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFKTJPCKWKHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)CC=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423857 | |
Record name | 3,3-dimethylcyclohexaneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61382-53-4 | |
Record name | 3,3-dimethylcyclohexaneacetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60423857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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